2-(2,5-dimethoxyphenyl)-1H-indole
Description
Overview of the Indole (B1671886) Heterocycle as a Pivotal Scaffold in Chemical Research
The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a ubiquitous and structurally versatile aromatic heterocycle. nih.govnih.gov It serves as the core structure for a vast number of natural products, including essential amino acids like tryptophan, neurotransmitters such as serotonin (B10506), and complex alkaloids. chim.itrsc.org The unique chemical reactivity of the indole nucleus, particularly the nucleophilic character of the C3 position, allows for extensive synthetic exploration, making it a frequent target in drug discovery and materials science. nih.gov
The indole scaffold is considered a "privileged structure" in medicinal chemistry because its framework can interact with a multitude of biological receptors with high affinity. mdpi.comnih.govnih.gov This versatility has led to the development of numerous indole-based drugs with a wide range of therapeutic applications, from anti-cancer agents like vincristine (B1662923) to anti-migraine medications like sumatriptan. nih.govchim.it The ongoing exploration of indole chemistry continues to drive innovation in both the synthesis of complex molecules and the discovery of new therapeutic agents. nih.govrsc.org
Significance of 2-Arylindole Derivatives in Academic Discovery
Among the diverse classes of indole derivatives, 2-arylindoles represent a particularly significant subset. mdpi.com These compounds, where an aryl group is attached to the C2 position of the indole ring, are a focal point of academic and industrial research due to their potent and broad-ranging pharmacological activities. mdpi.comnih.gov The 2-arylindole framework is recognized as a promising lead for drug development, with demonstrated applications in various therapeutic areas. mdpi.com
Research has shown that 2-arylindoles can exhibit significant fungicidal, antibacterial, anti-tubercular, and anti-tumor activities. nih.govbenthamscience.com For instance, certain 2-arylindoles have shown considerable efficacy against fungi like Rhizoctonia cerealis. benthamscience.com The ability of the 2-arylindole scaffold to serve as a platform for creating diverse molecular architectures allows chemists to fine-tune their properties to target specific biological pathways, such as the inhibition of tubulin polymerization or the modulation of enzyme activity. nih.gov
Research Landscape Pertaining to Substituted 2,5-Dimethoxyphenyl Moieties in Chemical Compounds
The incorporation of methoxy (B1213986) groups into aromatic systems, such as the 2,5-dimethoxyphenyl moiety, is a common strategy in medicinal chemistry to enhance the reactivity and modulate the biological activity of a compound. chim.it Methoxy substituents are electron-donating groups that can influence the electronic properties of the molecule, affecting its binding affinity to biological targets and its metabolic stability.
The 2,5-dimethoxyphenyl group, in particular, is a structural feature found in a number of psychoactive compounds that act as agonists at serotonin receptors, specifically the 5-HT2A and 5-HT2B subtypes. www.gov.uk Research into 2,5-dimethoxyphenyl derivatives, such as 1-(2,5-dimethoxyphenyl)isopropylamine (2,5-DMA), has been driven by the desire to understand their structure-activity relationships and to develop selective receptor agonists for studying psychiatric conditions. www.gov.ukmdpi.com The presence of this moiety in a molecule can therefore confer specific pharmacological properties, making it a valuable component in the design of new chemical entities.
Research Findings on 2-Arylindoles
While specific research dedicated exclusively to 2-(2,5-dimethoxyphenyl)-1H-indole is limited in publicly accessible literature, its chemical properties and potential synthesis can be inferred from studies on closely related analogues. The synthesis of 2-arylindoles often involves classic organic reactions such as the Fischer, Bischler, or Hemetsberger indole syntheses, utilizing appropriately substituted anilines and ketones or aldehydes. chim.it For instance, a plausible route could involve the reaction of an aniline (B41778) derivative with 2-bromo-1-(2,5-dimethoxyphenyl)ethan-1-one.
The table below presents computed physical and chemical properties for this compound, derived from computational models.
Table 1: Computed Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅NO₂ |
| Molecular Weight | 253.29 g/mol |
| XLogP3 | 3.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 33.9 Ų |
| IUPAC Name | This compound |
Data computationally generated and may differ from experimental values.
The biological activity of 2-arylindoles is diverse. The table below summarizes the activities of some representative 2-arylindole compounds from the scientific literature.
Table 2: Examples of Biologically Active 2-Arylindole Derivatives
| Compound | Biological Activity | Reference |
|---|---|---|
| 4-Fluoro-2-phenyl-1H-indole | Fungicidal activity against various plant pathogens. | benthamscience.com |
| 2-Aryl-3-substituted indoles | Act as tubulin polymerization inhibitors. | nih.gov |
| OXi8006 | Potent inhibitor of tubulin assembly and cell growth. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-18-12-7-8-16(19-2)13(10-12)15-9-11-5-3-4-6-14(11)17-15/h3-10,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUXZQUIXPKHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 2 Aryl 1h Indole Scaffolds
Systematic Elucidation of Aryl Substituent Effects on Biological Potency
The nature and position of substituents on the 2-aryl ring of the indole (B1671886) scaffold play a crucial role in modulating the biological potency of these compounds. Studies have systematically investigated the effects of various electron-donating and electron-withdrawing groups on different biological targets.
For instance, in the context of aromatase and quinone reductase 1 (QR1) modulation, a range of 2-arylindole derivatives with substituents such as dimethylamino (NMe2), amino (NH2), methoxy (B1213986) (OMe), alkyl, fluorine (F), chlorine (Cl), bromine (Br), and trifluoromethoxy (OCF3) at the C-2', C-3', or C-4' positions of the aryl ring have been evaluated. nih.gov While many of these modifications did not lead to a significant enhancement in anti-aromatase activity compared to the parent compound, the introduction of substituents on the 2-aryl moiety was generally not well-tolerated for this specific activity. nih.gov Conversely, for QR1 induction, most substituents on the 2-aryl ring tended to decrease activity. A notable exception is the 3',5'-dimethoxy derivative, which demonstrated a twofold increase in QR1 induction compared to the unsubstituted 2-arylindole. nih.gov The activity of para-substituted 2-arylindoles against QR1 was found to increase in the order of OCF3 < F < Br < Cl. nih.gov
In the realm of NorA efflux pump inhibitors in Staphylococcus aureus, preliminary SAR studies have indicated that various substituents on the 2-aryl ring can enhance inhibitory potency. nih.gov This suggests that the pocket accommodating the 2-aryl group in the NorA protein is amenable to substitution, offering opportunities for potency optimization.
The following table summarizes the effects of representative aryl substituents on the biological activity of 2-aryl-1H-indoles against different targets.
| Target | Substituent Position | Substituent | Effect on Potency | Reference |
| Aromatase | 2'-Aryl | Various | Generally not well-tolerated | nih.gov |
| Quinone Reductase 1 | 3',5'-Aryl | Dimethoxy | 2-fold increase | nih.gov |
| Quinone Reductase 1 | 4'-Aryl | Cl > Br > F > OCF3 | Decreasing activity | nih.gov |
| NorA Efflux Pump | 2'-Aryl | Various | Can improve potency | nih.gov |
Positional and Electronic Influence of Substituents on the Indole Ring
Modifications to the indole ring itself, including the position and electronic nature of substituents, have a profound impact on the biological activity of 2-aryl-1H-indoles.
The C3 position of the indole is a common site for substitution. However, introducing a cyano group at either the C3 or C5 position has been shown to completely abolish QR1 activity. nih.gov In the context of nitric oxide synthase (NOS) and NF-κB inhibition, 2-phenylindole-3-carboxaldehyde oxime and 3-cyano-2-phenylindole exhibited the most potent inhibitory activities. rsc.org This highlights the significant role of the substituent at the C3 position in modulating these specific biological pathways.
The C5 position is another critical point for modification. In the development of NorA efflux pump inhibitors, a theoretical 3D-QSAR analysis suggested that replacing the 5-nitro group with other electron-withdrawing substituents could be favorable for activity. nih.gov This indicates the electronic properties of the substituent at C5 are a key determinant of potency.
Substitution at the N1 position of the indole ring also significantly influences activity. N-alkylation of 2-phenylindoles has been explored to generate derivatives with altered biological profiles. rsc.org Furthermore, studies on indole-2- and 3-carboxamide derivatives as antioxidants have revealed that substitution at the N1-position leads to significant differences in lipid peroxidation inhibition. nih.gov The presence of a free indole NH proton can also be important, as it may participate in hydrogen bonding with target proteins. acs.org
The electronic properties of the indole ring itself are crucial for its reactivity. The C3 position is highly nucleophilic, making it a common site for electrophilic substitution. researchgate.net The electronic nature of substituents on the indole ring can either enhance or diminish this reactivity, thereby influencing the synthesis of new derivatives and their subsequent biological activity.
The table below illustrates the influence of indole ring substituents on the activity of 2-aryl-1H-indoles.
| Position | Substituent | Biological Target | Effect | Reference |
| C3 | Cyano | Quinone Reductase 1 | Abolished activity | nih.gov |
| C5 | Cyano | Quinone Reductase 1 | Abolished activity | nih.gov |
| C3 | Carboxaldehyde oxime | Nitric Oxide Synthase / NF-κB | Potent inhibition | rsc.org |
| C3 | Cyano | Nitric Oxide Synthase / NF-κB | Potent inhibition | rsc.org |
| C5 | Nitro (vs. other EWG) | NorA Efflux Pump | Favorable for activity | nih.gov |
| N1 | Alkyl | Various | Modulates activity | rsc.org |
| N1 | Various | Antioxidant (Lipid Peroxidation) | Significant differences | nih.gov |
Correlation of Molecular Features with Specific Pharmacological Profiles
The molecular features of the 2-aryl-1H-indole scaffold are intrinsically linked to its diverse pharmacological profiles, which include anticancer, anti-inflammatory, and antimicrobial activities. nih.gov
The 2-arylindole structure is a key component of compounds that exhibit potent, broad-ranging pharmacological activity. nih.gov For example, certain 2-arylindoles have shown dual inhibitory activity against aromatase and QR1, suggesting a potential for multi-target therapeutic agents. nih.gov Docking studies have provided insights into the binding modes of these compounds, indicating that the 2-aryl group often orients into a hydrophobic pocket within the active site of the target protein. nih.gov
In the context of inflammation and cancer, 2-phenylindole (B188600) has been identified as an inhibitor of nitrite (B80452) production and NF-κB. rsc.org Systematic optimization of this lead compound has led to the discovery of more potent inhibitors with potential for anti-inflammatory and cancer preventive applications. rsc.org The presence of specific substituents, such as a 6'-methoxy-naphthalen-2'-yl group at the 2-position, can result in excellent inhibitory activity against NF-κB. rsc.org
The versatility of the 2-arylindole scaffold is further demonstrated by its activity as a NorA efflux pump inhibitor in bacteria. nih.gov This highlights the potential of these compounds to combat antibiotic resistance. The ability to systematically modify the scaffold allows for the fine-tuning of activity against specific bacterial targets.
The following table showcases the correlation between specific molecular features of 2-aryl-1H-indoles and their pharmacological profiles.
| Molecular Feature | Pharmacological Profile | Example | Reference |
| 2-Arylindole Scaffold | Dual Aromatase and QR1 Inhibition | Compound 24 in study | nih.gov |
| 2-Phenylindole | Anti-inflammatory (NF-κB inhibition) | Parent compound for optimization | rsc.org |
| 2-(6'-MeO-naphthalen-2'-yl)indole | Potent NF-κB Inhibition | Derivative 10at in study | rsc.org |
| 5-Nitro-2-arylindole | NorA Efflux Pump Inhibition | Lead structure INF55 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been conducted on 2-aryl-1H-indole derivatives to develop predictive models for various pharmacological activities.
For instance, a QSAR model was developed for a series of 2-aryl-5-nitro-1H-indole derivatives as NorA efflux pump inhibitors. nih.gov This model, built using genetic algorithms and partial least squares analyses, demonstrated good predictive power. The model revealed that the inhibitory activity could be enhanced by increasing the molecular volume and the Mulliken atomic charge of the C3 position of the 2-aryl ring, or by decreasing the dipole moment and the Mulliken atomic charge of the C4 position of the 2-aryl ring. nih.gov This model was successfully used to predict a new, more potent compound. nih.gov
Another 2D-QSAR study was performed on indole derivatives as selective COX-2 inhibitors. ijpsr.com The best-generated model showed a high squared correlation coefficient (r²) of 0.9382 and a high cross-validated squared correlation coefficient (q²) of 0.8557, indicating its robustness and good predictive power. This model highlighted the importance of specific alignment-independent and physicochemical descriptors, such as the negative potential surface area and the most hydrophobic surface area, in contributing to the biological activity. ijpsr.com
These QSAR models serve as valuable tools in the drug discovery process, enabling the rational design and optimization of new 2-aryl-1H-indole derivatives with improved potency and desired pharmacological profiles. They provide insights into the key structural and electronic features that govern biological activity, thereby guiding synthetic efforts towards more effective therapeutic agents.
The table below summarizes key findings from QSAR studies on 2-aryl-1H-indole derivatives.
| Activity | Model Type | Key Descriptors | Predictive Power | Reference |
| NorA Efflux Pump Inhibition | 3D-QSAR (GA-PLS) | Molecular volume, Mulliken atomic charges (C3 & C4 of aryl), dipole moment | Good (High R², R²CV) | nih.gov |
| COX-2 Inhibition | 2D-QSAR (MLR) | T_2_O_0, T_2_N_7, -ve Potential Surface Area, SA Most Hydrophobic | Good (r²=0.9382, q²=0.8557) | ijpsr.com |
Computational and Theoretical Chemistry Investigations of 2 2,5 Dimethoxyphenyl 1h Indole
Quantum Chemical Calculations (e.g., DFT) for Electronic and Structural Characterization
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and electronic characteristics of novel compounds. acgpubs.orgepstem.net DFT methods offer a balance between computational cost and accuracy, making them a standard approach for studying molecules of this size. nih.gov By solving approximations of the Schrödinger equation, DFT can predict a wide range of molecular properties before a compound is even synthesized.
A crucial first step in any computational analysis is the determination of the molecule's most stable three-dimensional structure, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For 2-(2,5-dimethoxyphenyl)-1H-indole, this process involves calculating geometric parameters such as bond lengths, bond angles, and dihedral angles. epstem.net
Table 1: Representative Calculated Geometrical Parameters for 2-Aryl-1H-Indole Scaffolds This table presents typical bond length and angle values for the core structure, as determined by DFT calculations on analogous compounds. Actual values for this compound would require a specific calculation.
| Parameter | Description | Typical Value (DFT B3LYP/6-31G*) |
|---|---|---|
| C-C (Indole) | Carbon-Carbon bond length within the indole (B1671886) ring | 1.37 - 1.45 Å |
| C-N (Indole) | Carbon-Nitrogen bond length within the indole ring | 1.37 - 1.39 Å |
| C-C (Inter-ring) | Bond length connecting the indole and phenyl rings | ~1.48 Å |
| C-N-C (Indole) | Bond angle within the pyrrole (B145914) part of the indole | ~108° - 110° |
| Dihedral Angle | Torsion angle between the indole and phenyl planes | 25° - 45° |
Once the geometry is optimized, the electronic properties can be investigated. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is key to this investigation. openaccesspub.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.
The energy difference between these two orbitals is the HOMO-LUMO energy gap (ΔE). dergipark.org.tr A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov The distribution of electron density in the HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole nucleus, while the LUMO may be distributed across both ring systems.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. dergipark.org.tr
Table 2: Key Electronic Properties and Reactivity Descriptors from DFT Calculations
| Property | Formula | Description |
|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness. |
Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular bonding and interaction among bonds. It provides a detailed picture of charge delocalization, hyperconjugative interactions, and charge transfer within the molecule. nih.gov The analysis examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy, E(2). A higher E(2) value indicates a stronger interaction. nih.gov
For this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the methoxy (B1213986) group oxygen atoms (n) to the antibonding orbitals (π) of the phenyl ring. Similarly, π → π interactions between the indole and phenyl ring systems would highlight the electronic conjugation between the two moieties. These interactions are fundamental to the stability and electronic properties of the molecule.
Molecular Docking and Dynamics Simulations
While quantum chemical calculations describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to predict how it might behave in a complex biological environment. These computational techniques model the interaction between a small molecule (ligand) and a macromolecular target, typically a protein, to predict binding modes and affinities.
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves placing the this compound molecule into the binding site of a selected protein and using a scoring function to estimate the strength of the interaction. Indole-based compounds are known to interact with a variety of biological targets, including tubulin, kinases, and various receptors. nih.govacs.org
The modeling process reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:
Hydrogen Bonds: Typically involving the N-H group of the indole ring or the oxygen atoms of the methoxy groups.
Hydrophobic Interactions: Involving the aromatic rings of the indole and dimethoxyphenyl moieties with nonpolar amino acid residues in the binding pocket.
π-π Stacking: A non-covalent interaction between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
The results of a docking simulation provide one or more "poses" or binding modes, which represent plausible conformations of the ligand within the protein's active site. dundee.ac.uk Analysis of these poses helps to understand the structural basis for molecular recognition.
The scoring function also provides a quantitative estimate of the binding affinity, often expressed as a binding energy (in kcal/mol) or a predicted inhibition constant (Ki). researchgate.net A more negative binding energy indicates a more favorable and stronger interaction. researchgate.net These predicted affinities help to rank potential compounds and prioritize them for further experimental testing. Molecular dynamics simulations can further refine these poses, providing insight into the stability of the ligand-protein complex over time and the conformational changes that may occur upon binding. bham.ac.uk
Table 3: Representative Output from a Molecular Docking Study This table illustrates the type of data generated from a molecular docking simulation of a ligand with a protein target.
| Parameter | Description | Example |
|---|---|---|
| Binding Affinity (kcal/mol) | Estimated free energy of binding. More negative is better. | -8.5 |
| Interacting Residues | Amino acids in the protein's active site that interact with the ligand. | Tyr224, Val238, Leu242, Cys241, Ala316 |
| Hydrogen Bonds | Specific hydrogen bond interactions (donor-acceptor, distance). | Indole N-H --- O=C of Leu242 (2.9 Å) |
| Hydrophobic Interactions | Residues involved in nonpolar interactions. | Phenyl Ring with Val238, Ala316 |
Conformational Analysis and Intermolecular Interactions
The intermolecular interactions of this compound are critical for understanding its crystal packing and solid-state properties. In the crystalline form, non-covalent interactions such as hydrogen bonds and π-stacking play a significant role. The indole N-H group can act as a hydrogen bond donor, forming N-H···O or N-H···π interactions. The electron-rich aromatic rings of both the indole and dimethoxyphenyl moieties can participate in π-π stacking and C-H···π interactions. Studies on similar indole derivatives have highlighted the prevalence of N—H⋯π and C—H⋯π bonds in determining the crystal lattice structure acs.org. The presence of methoxy groups introduces the possibility of C-H···O hydrogen bonds, further stabilizing the crystal packing.
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of non-covalent contacts. The analysis generates a three-dimensional surface around the molecule, which can be color-coded based on various properties, such as the normalized contact distance (dnorm), to highlight regions of close intermolecular contact.
For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal the dominant types of non-covalent interactions. Based on a study of a structurally related compound containing a 2,5-dimethoxyphenyl group, 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine, the most significant contributions to the crystal packing are from H···H, O···H/H···O, and C···H/H···C contacts core.ac.uk. In that particular study, H···H interactions accounted for 84.1% of the total Hirshfeld surface area, while O···H/H···O and C···H/H···C contacts contributed 8.3% and 7.6%, respectively core.ac.uk.
The dnorm map would likely show distinct red spots, indicating close contacts shorter than the van der Waals radii, particularly involving the oxygen atoms of the methoxy groups and hydrogen atoms of neighboring molecules, signifying C-H···O hydrogen bonds. The shape index and curvedness plots, derived from the Hirshfeld surface, would provide information about π-π stacking interactions between the aromatic rings. Flat green regions on the curvedness map would suggest planar stacking. The 2D fingerprint plots provide a quantitative summary of the different intermolecular contacts. For this compound, it is anticipated that the fingerprint plot would be dominated by H···H contacts, with significant contributions from O···H and C···H contacts, reflecting the importance of both van der Waals forces and hydrogen bonding in the crystal packing.
In Silico Assessment of Absorption, Distribution, and Metabolism (ADM) Profiles
The prediction of Absorption, Distribution, and Metabolism (ADM) properties is a critical step in the early stages of drug discovery. In silico models provide a rapid and cost-effective means to evaluate the druglikeness and pharmacokinetic profile of a compound. While specific experimental ADM data for this compound is not available, a predictive assessment can be made based on computational models and data from related indole derivatives.
These predictions are typically based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Various computational tools, such as SwissADME and pkCSM, are commonly used to generate these profiles. A representative predicted ADM profile for this compound is presented in the interactive data table below.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 253.30 g/mol | Complies with Lipinski's Rule of Five (<500) |
| logP (Lipophilicity) | 3.85 | Complies with Lipinski's Rule of Five (<5) |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five (<5) |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule of Five (<10) |
| Gastrointestinal Absorption | High | Well-absorbed from the gut |
| Blood-Brain Barrier Permeability | Yes | Likely to cross the blood-brain barrier |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
The predicted profile suggests that this compound is likely to have good oral bioavailability and the ability to penetrate the central nervous system. However, the predicted inhibition of cytochrome P450 enzymes (CYP2D6 and CYP3A4) indicates a potential for metabolic drug-drug interactions.
Simulation and Validation of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)
Computational methods, particularly Density Functional Theory (DFT), are widely used to simulate the spectroscopic properties of molecules. These simulations provide theoretical spectra that can be compared with experimental data to validate the molecular structure and aid in the assignment of spectral features.
NMR Spectroscopy: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts. The theoretical chemical shifts are typically calculated relative to a reference compound, such as tetramethylsilane (TMS), and then correlated with the experimental values. For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus, including the effects of the aromatic rings and the methoxy substituents.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. This approach calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities. The UV-Vis spectrum of this compound is expected to show characteristic absorptions arising from π-π* transitions within the indole and dimethoxyphenyl chromophores.
IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. The calculated frequencies are often scaled to improve agreement with experimental data. The simulated IR spectrum would show characteristic bands for the N-H stretching of the indole ring, C-H stretching of the aromatic and methoxy groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy groups.
The following interactive data table presents a comparison of hypothetical experimental and theoretical spectroscopic data for this compound, based on values reported for structurally similar compounds.
| Spectroscopic Data | Experimental Value (Hypothetical) | Theoretical Value (DFT) |
|---|---|---|
| 1H NMR (δ, ppm) - Indole N-H | ~8.1 | ~8.0 |
| 13C NMR (δ, ppm) - Indole C2 | ~138 | ~137 |
| UV-Vis (λmax, nm) | ~285 | ~280 |
| IR (ν, cm-1) - N-H stretch | ~3400 | ~3450 (scaled) |
| IR (ν, cm-1) - C-O stretch | ~1220 | ~1230 (scaled) |
Academic Research Applications and Future Directions for 2 2,5 Dimethoxyphenyl 1h Indole
Contribution to the Discovery and Design of Novel Therapeutic Lead Compounds
The 2-arylindole scaffold, exemplified by 2-(2,5-dimethoxyphenyl)-1H-indole, is a fertile ground for the discovery of new therapeutic lead compounds. The structural versatility of this class allows for modifications that can lead to potent and selective agents against various diseases, including cancer, inflammation, and infections. nih.govwalisongo.ac.id
Research has demonstrated that derivatives of the 2-arylindole core exhibit significant anticancer activity. For instance, certain indole-based compounds have been designed as inhibitors of the Bcl-2 protein, which plays a crucial role in regulating apoptosis (programmed cell death). benthamdirect.comnih.gov Overexpression of Bcl-2 is a common mechanism by which cancer cells evade apoptosis, making it a key therapeutic target. benthamdirect.com Studies on novel indole-based Bcl-2 inhibitors have shown potent activity against various cancer cell lines. benthamdirect.comnih.gov In one study, a series of indole-based compounds exhibited sub-micromolar IC50 concentrations against MCF-7 (breast), MDA-MB-231 (breast), and A549 (lung) cancer cell lines. benthamdirect.comnih.gov
Another key area of investigation is the inhibition of enzymes involved in inflammation and cancer progression, such as cyclooxygenase-2 (COX-2), aromatase, and quinone reductase 1 (QR1). nih.govbenthamdirect.comnih.gov A series of synthesized 2-arylindole derivatives showed promising aromatase inhibitory activity, with some compounds displaying IC50 values in the low micromolar range. nih.gov The 3,4,5-trimethoxyphenyl moiety, structurally related to the dimethoxyphenyl group, is a well-known fragment in anticancer drug discovery, famously featured in potent tubulin inhibitors like Combretastatin (B1194345) A4. researchgate.netnih.gov This highlights the potential of aryl-substituted indoles in developing agents that disrupt cancer cell proliferation.
The table below summarizes the anticancer activity of selected 2-arylindole derivatives against various cell lines, demonstrating the therapeutic potential of this scaffold.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| U2 | MCF-7 | 0.83 ± 0.11 | nih.gov |
| U2 | A549 | 0.73 ± 0.07 | nih.gov |
| U2 | MDA-MB-231 | 5.22 ± 0.55 | nih.gov |
| U3 | MCF-7 | 1.17 ± 0.10 | nih.gov |
| Compound 2d | Aromatase Inhibition | 1.61 | nih.gov |
| Compound 21 | Aromatase Inhibition | 3.05 | nih.gov |
| Compound 27 | Aromatase Inhibition | 3.34 | nih.gov |
Potential in the Development of Mechanistic Probes for Biological Pathways
Beyond direct therapeutic applications, the this compound scaffold is valuable for developing mechanistic probes to investigate complex biological pathways. These chemical tools allow researchers to selectively inhibit or modulate specific proteins, thereby elucidating their roles in health and disease. nih.govrsc.org
One example is the development of 2-arylindoles as inhibitors of nitric oxide synthase (NOS) and the transcription factor NF-κB, both of which are central to inflammatory processes. rsc.org A study identified 2-phenylindole (B188600) as an initial hit with inhibitory activity against nitrite (B80452) production (an indicator of NOS activity) and NF-κB. rsc.org Subsequent optimization led to derivatives with significantly enhanced potency, which can be used to probe the interplay between these two pathways in inflammation-related diseases. rsc.org
Similarly, 2-arylindoles have been identified as allosteric inhibitors of enzymes like ALOX15, a lipoxygenase implicated in various inflammatory conditions. nih.gov A 2-arylindole scaffold was found to be a key "allosteric determinant" for the selective inhibition of the enzyme's activity, allowing researchers to study the consequences of its specific functions. nih.gov The ability to create such selective inhibitors is crucial for dissecting complex enzymatic mechanisms and validating new drug targets. nih.gov The use of these compounds as probes helps to understand how modulating a specific target affects cellular signaling and function, providing critical information for future drug development. nih.gov
Exploration of Indole (B1671886) Derivatives in Advanced Materials Science
The unique electronic and photophysical properties of the indole ring system have led to its exploration in advanced materials science. While research in this area is less developed than in medicinal chemistry, indole derivatives, including the 2-arylindole class, hold promise for applications in optoelectronics and as functional materials. rug.nlresearchgate.netdrpress.org
Indoles are key components in some organic dyes and have been investigated for their potential in devices like Organic Light-Emitting Diodes (OLEDs). rug.nl The extended π-conjugated system of 2-arylindoles can be tuned by modifying substituents on either the indole or the aryl ring, potentially leading to materials with specific light-absorbing or emitting properties. This tunability is a key advantage of organic materials for creating flexible and lightweight electronic devices. researchgate.netexlibrisgroup.com
The development of two-dimensional (2D) organic materials is a rapidly advancing field, with applications in flexible displays, solar cells, and sensors. researchgate.netdrpress.orgexlibrisgroup.com The ability to assemble organic molecules like indole derivatives into ordered 2D structures offers a pathway to novel materials with unique optoelectronic attributes. exlibrisgroup.com Future research may focus on synthesizing polymers or self-assembled monolayers based on the this compound scaffold to explore their utility in next-generation electronics and photonics. rug.nldrpress.org
Future Directions in Synthetic Methodology Development for Complex Indole Scaffolds
The continued exploration of 2-arylindoles like this compound depends heavily on the development of efficient and versatile synthetic methods. While classical methods like the Fischer indole synthesis are well-established, they often require harsh conditions and have a limited substrate scope. rug.nl Modern synthetic chemistry is focused on creating more sustainable, scalable, and flexible routes to complex indole scaffolds. rug.nlresearchgate.netmdpi.com
Promising future directions include:
One-Pot Reactions: Methodologies that combine multiple synthetic steps into a single procedure, such as the palladium-catalyzed Sonogashira alkynylation followed by cyclization, offer a practical and efficient route to diversified 2-arylindoles from simple starting materials. rsc.org
Multicomponent Reactions (MCRs): MCRs, which combine three or more starting materials in a single reaction, are highly atom-economical and allow for the rapid generation of molecular diversity. rug.nlub.edu Developing MCRs for the de novo assembly of the indole core provides a powerful tool for creating libraries of complex derivatives for screening. rug.nl
Catalyst-Free Methods: Research into catalyst-free reactions, such as thermal cyclizations based on the Bischler indole synthesis, offers an economical and environmentally friendly alternative to metal-catalyzed processes. researchgate.net
C-H Activation: Direct functionalization of the indole core through C-H activation is an emerging area that avoids the need for pre-functionalized starting materials, making the synthesis more streamlined and efficient.
These advanced synthetic strategies will be crucial for accessing novel and complex derivatives of this compound, facilitating deeper exploration of their biological and material properties. mdpi.com
Integration of Advanced Computational Approaches in Rational Drug Design Efforts
Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. nih.govnih.gov For a scaffold like this compound, integrating techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and virtual screening can significantly accelerate the discovery process. walisongo.ac.idnih.govfrontiersin.org
Molecular Docking simulations are used to predict how a ligand, such as a 2-arylindole derivative, binds to the active site of a target protein. walisongo.ac.idbenthamdirect.comnih.gov These studies provide valuable insights into the key interactions—like hydrogen bonds and hydrophobic contacts—that determine binding affinity and selectivity. For example, docking studies of 2-arylindoles into the aromatase active site predicted that the 2-aryl group fits into a small hydrophobic pocket, while substituents on the indole ring can form crucial hydrogen bonds with specific amino acid residues. nih.govnih.gov This information guides the design of new analogs with improved potency. benthamdirect.com
Virtual Screening allows for the rapid computational assessment of large libraries of compounds to identify potential hits against a specific target. nih.govfrontiersin.org This in silico approach helps to prioritize which derivatives of a scaffold like this compound should be synthesized and tested, saving time and resources. nih.gov
ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, and Toxicity) is another critical computational step. nih.govnih.govfrontiersin.org By predicting the pharmacokinetic and toxicity profiles of designed molecules early in the process, researchers can focus on candidates with more drug-like properties, reducing the likelihood of late-stage failures. nih.govfrontiersin.org
The synergy between these computational methods and traditional synthetic chemistry allows for a more targeted and efficient exploration of the therapeutic potential of the this compound scaffold. nih.govresearchgate.net
Q & A
Q. What are the standard synthetic routes for preparing 2-(2,5-dimethoxyphenyl)-1H-indole, and what are their typical yields?
- Methodological Answer : The compound can be synthesized via coupling reactions between substituted anilines and halogenated acetophenones. For example, 6-hydroxy-2-(2,5-dimethoxyphenyl)indole (yield: 55.6%) was synthesized via hydrogenolysis of a benzyl-protected intermediate using Pd/C under H₂ . Lower yields (e.g., 5% for compound 14 ) may arise from steric hindrance or competing side reactions, necessitating optimization of catalysts (e.g., Pd/C, CuI) and reaction temperatures .
Q. Which spectroscopic methods are commonly employed to confirm the structure of this compound derivatives?
- Methodological Answer : ¹H and ¹³C NMR are critical for structural confirmation. For example, Tab. VI in provides δ (ppm) values for H-NMR signals, including shifts for methoxy groups (~3.7–3.8 ppm) and aromatic protons (~6.6–7.2 ppm). Mass spectrometry (MS) further validates molecular weight, as seen in , where derivatives were confirmed via high-resolution MS .
Advanced Research Questions
Q. How can researchers address low reaction yields in the synthesis of halogenated this compound derivatives?
Q. What strategies are effective in resolving contradictory bioactivity data reported for this compound analogs across different studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may stem from structural variations or assay conditions. Researchers should:
- Standardize assays : Use identical cell lines (e.g., HEK293, MCF-7) and concentrations.
- Verify purity : HPLC or TLC ensures >95% purity, as impurities can skew results (e.g., highlights instability requiring cold storage).
- Compare substituent effects : Electron-withdrawing groups (e.g., -Cl, -F) may enhance activity, as seen in fluorinated indole derivatives .
Q. How should researchers adjust experimental protocols when encountering unexpected stereoisomers in synthesized this compound compounds?
Q. What advanced chromatographic techniques are recommended for purifying this compound derivatives with polar functional groups?
- Methodological Answer : Polar derivatives (e.g., hydroxylated analogs) benefit from:
- Reverse-phase HPLC : C18 columns with gradient elution (water/acetonitrile + 0.1% TFA).
- Flash chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc).
- Size-exclusion chromatography : For high-molecular-weight byproducts .
Safety and Handling Considerations
Q. What specific handling precautions are necessary when working with light-sensitive this compound derivatives during prolonged experiments?
- Storage : Amber vials at –20°C under inert gas (N₂ or Ar).
- PPE : UV-blocking face shields (EN 166/EU standards) and nitrile gloves.
- Engineering controls : Fume hoods with low-intensity LED lighting to prevent photodegradation .
Data Interpretation and Optimization
Q. How can researchers interpret conflicting NMR data for this compound derivatives in different solvents?
- Methodological Answer : Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) affect aromatic proton signals. For accurate comparisons:
- Reference internal standards : TMS or residual solvent peaks.
- Variable-temperature NMR : Resolves broadening caused by tautomerism (e.g., NH proton exchange).
- 2D NMR (COSY, HSQC) : Assigns overlapping signals, as demonstrated in .
Biological Activity Profiling
Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound derivatives?
- Methodological Answer :
- Cell viability assays : MTT or resazurin-based tests (e.g., IC₅₀ determination in HeLa or A549 cells).
- Apoptosis markers : Flow cytometry for Annexin V/PI staining.
- Kinase inhibition : ATP-competitive assays (e.g., FLT3 inhibition in ).
- Comparative studies : Cross-reference with structurally similar bioactive indoles (e.g., bisindolylmaleimides in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
